molecular formula C16H13ClN4O2S B2399264 N-(2-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251680-24-6

N-(2-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2399264
CAS RN: 1251680-24-6
M. Wt: 360.82
InChI Key: ZEKFGRDNZMJCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A series of new N-aryl/aralkyl derivatives, including molecules structurally related to the specified compound, have been synthesized to explore their potential as α-glucosidase inhibitors, a crucial target in diabetes management. These compounds were obtained through a novel synthetic route, emphasizing the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry due to their promising inhibitory activity against α-glucosidase, showcasing the compound's potential application in drug discovery (Iftikhar et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs, similar in structure to the specified compound, were investigated for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light-harvesting efficiency and favorable properties for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activity and ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), suggest potential applications in both renewable energy and bioactive molecule design (Mary et al., 2020).

Corrosion Inhibition

The synthesis and evaluation of acetamide derivatives, including long alkyl side chains, reveal their application as corrosion inhibitors. These compounds were tested with steel coupons in acidic and mineral oil mediums, showing promising inhibition efficiencies. This indicates the compound's utility in protecting industrial materials against corrosion, highlighting an application in material science and engineering (Yıldırım & Cetin, 2008).

Antibacterial Activity

N-substituted acetamide derivatives, structurally related to the specified compound, were synthesized and evaluated for their antibacterial potential. These compounds showed moderate inhibitory activity against both gram-positive and gram-negative bacterial strains, suggesting their application in developing new antibacterial agents (Iqbal et al., 2017).

Anticancer Properties

Novel 2-chloro N-aryl substituted acetamide derivatives, including 1,3,4-oxadiazole-2-thiol, were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The compounds exhibited significant cytotoxic activity, indicating potential applications in cancer therapy and the development of new chemotherapeutic agents (Vinayak et al., 2014).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-19-16(23-21-10)11-6-7-18-15(8-11)24-9-14(22)20-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKFGRDNZMJCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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